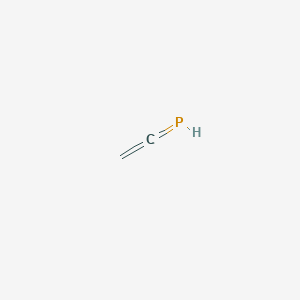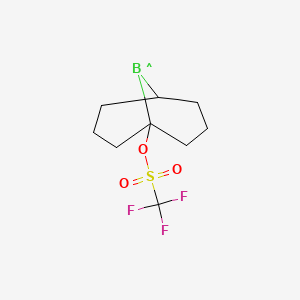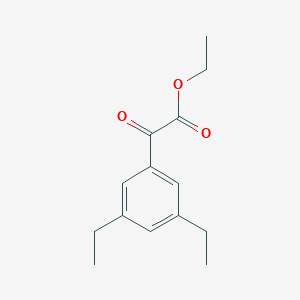
(3,5-Diethylphenyl)oxoacetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetic acid, 3,5-diethyl-alpha-oxo-, ethyl ester is an organic compound with the molecular formula C12H16O3. It is also known by other names such as ethyl 3,5-diethyl-2-oxo-2-phenylacetate. This compound is a derivative of benzeneacetic acid and is characterized by the presence of ethyl groups at the 3 and 5 positions on the benzene ring, as well as an ethyl ester functional group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetic acid, 3,5-diethyl-alpha-oxo-, ethyl ester typically involves the esterification of benzeneacetic acid derivatives. One common method is the reaction of 3,5-diethylbenzeneacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ethyl ester.
Industrial Production Methods
In an industrial setting, the production of Benzeneacetic acid, 3,5-diethyl-alpha-oxo-, ethyl ester can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The process involves the continuous addition of 3,5-diethylbenzeneacetic acid and ethanol to the reactor, along with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the product is continuously removed and purified.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetic acid, 3,5-diethyl-alpha-oxo-, ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: The major product is 3,5-diethylbenzeneacetic acid.
Reduction: The major product is 3,5-diethyl-alpha-hydroxybenzeneacetic acid.
Substitution: Depending on the substituent introduced, products can vary, such as 3,5-diethyl-4-bromobenzeneacetic acid.
Wissenschaftliche Forschungsanwendungen
Benzeneacetic acid, 3,5-diethyl-alpha-oxo-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme inhibition and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.
Wirkmechanismus
The mechanism of action of Benzeneacetic acid, 3,5-diethyl-alpha-oxo-, ethyl ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, affecting metabolic pathways. The presence of the keto and ester functional groups allows it to form hydrogen bonds and interact with active sites of enzymes, leading to inhibition or modulation of enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzoylformate: Similar in structure but lacks the diethyl groups on the benzene ring.
Ethyl phenylglyoxylate: Another related compound with a similar ester functional group but different substitution pattern on the benzene ring.
Uniqueness
Benzeneacetic acid, 3,5-diethyl-alpha-oxo-, ethyl ester is unique due to the presence of diethyl groups at the 3 and 5 positions on the benzene ring. This structural feature can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
1256479-85-2 |
|---|---|
Molekularformel |
C14H18O3 |
Molekulargewicht |
234.29 g/mol |
IUPAC-Name |
ethyl 2-(3,5-diethylphenyl)-2-oxoacetate |
InChI |
InChI=1S/C14H18O3/c1-4-10-7-11(5-2)9-12(8-10)13(15)14(16)17-6-3/h7-9H,4-6H2,1-3H3 |
InChI-Schlüssel |
LCWWCSSBSUVYQD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC(=C1)C(=O)C(=O)OCC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



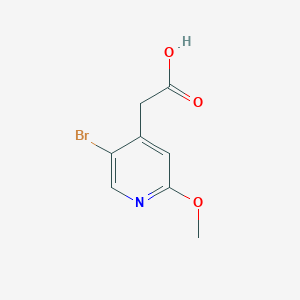

![4-(Trifluoromethoxy)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B14077082.png)
![3'-(Dibenzo[b,d]thiophen-4-yl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]](/img/structure/B14077084.png)
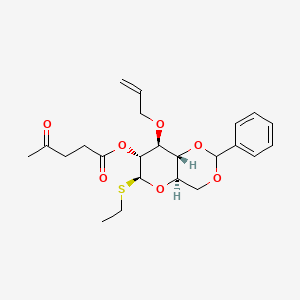

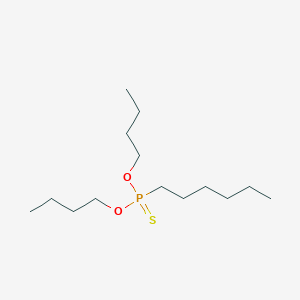

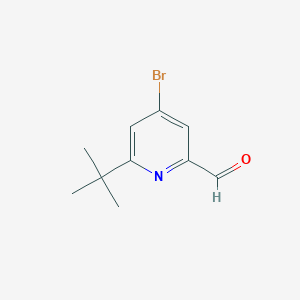
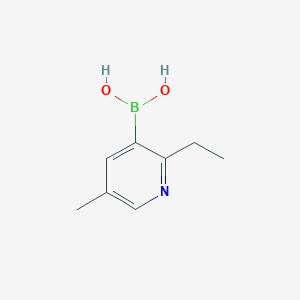
![butyl 1-[4-[(1R,3aS,7aR)-4-[2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-hydroxypent-2-enyl]cyclopropane-1-carboxylate](/img/structure/B14077114.png)
